

# Boc-Arg(di-Z)-OH CAS number and nomenclature

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## Compound of Interest

Compound Name: *Boc-Arg(di-Z)-OH*

Cat. No.: *B15597703*

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## In-Depth Technical Guide: Boc-Arg(di-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- $\alpha$ -Boc-N-G,N-G-bis(benzyloxycarbonyl)-L-arginine, commonly known as **Boc-Arg(di-Z)-OH**. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the construction of complex peptides and therapeutic agents such as proteinase inhibitors and Gonadotropin-Releasing Hormone (GnRH) antagonists.

## Core Compound Data: Nomenclature and Properties

**Boc-Arg(di-Z)-OH** is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidinium side chain is protected by two benzyloxycarbonyl (Z) groups. This dual protection of the side chain provides robust shielding of the highly nucleophilic guanidino group, preventing undesirable side reactions during peptide synthesis.<sup>[1]</sup>

Nomenclature:

- Common Name: **Boc-Arg(di-Z)-OH**
- Synonyms: N- $\alpha$ -Boc-N-G,N-G-bis-CBZ-L-arginine, N $\alpha$ -Boc-N $\delta$ ,N $\omega$ -di-Z-L-arginine<sup>[2][3]</sup>

- IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-5-(N,N'-bis((benzyloxy)carbonyl)carbamimidamido)pentanoic acid

#### Physicochemical Properties:

A summary of the key quantitative data for **Boc-Arg(di-Z)-OH** is presented in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	51219-19-3	[4][5][6]
Molecular Formula	C27H34N4O8	[4][5]
Molecular Weight	542.58 g/mol	[4][5][6]
Melting Point	~140 °C (decomposes)	[4][6]
Appearance	White to off-white powder	[4]
Optical Activity	$[\alpha]_{20/D} +2.5 \pm 0.5^\circ$ , c = 1% in methanol	[2][6]
Storage Temperature	15-25°C	[4]

## Experimental Protocols

The primary application of **Boc-Arg(di-Z)-OH** is in Boc-chemistry solid-phase peptide synthesis (SPPS).[4][6] The following is a detailed methodology for the incorporation of a **Boc-Arg(di-Z)-OH** residue into a growing peptide chain on a solid support.

#### Materials:

- Resin (e.g., Merrifield, PAM, or MBHA resin) pre-loaded with the N-terminal protected amino acid
- Boc-Arg(di-Z)-OH**
- Dichloromethane (DCM)

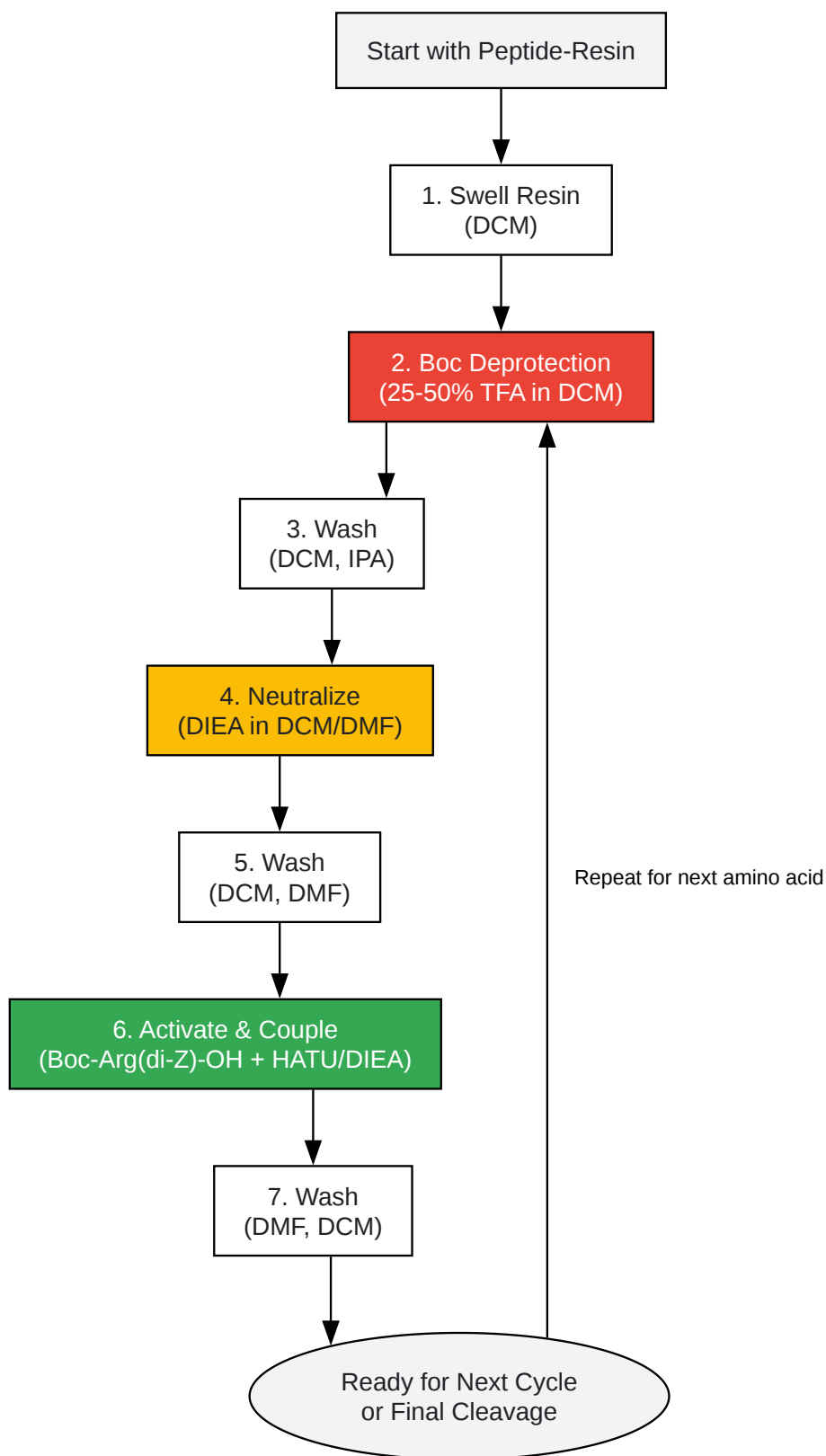
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HATU, HBTU)
- HOBt or HOAt (optional, but recommended with HBTU)
- Piperidine (for optional Fmoc-based steps)
- Washing solvents (DCM, DMF, Isopropanol)

#### Protocol for a Single Coupling Cycle:

- Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
- Boc Deprotection:
  - Wash the resin with DCM (3x).
  - Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain the solution.
  - Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
  - Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and finally DCM (3x).
- Neutralization:
  - Neutralize the resulting TFA salt on the resin by washing with a 5-10% solution of DIEA in DCM or DMF. This is typically done twice for 2 minutes each.
  - Wash the resin with DCM (3x) and then DMF (3x) to remove excess base.
- Amino Acid Activation and Coupling (HATU Example):

- In a separate vessel, dissolve **Boc-Arg(di-Z)-OH** (2-4 equivalents relative to resin loading) and HATU (1.9-3.9 equivalents) in DMF.
- Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
- Immediately add the activated amino acid solution to the neutralized peptide-resin in the reaction vessel.
- Agitate the mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.
- Washing:
  - Once the coupling is complete, drain the reaction solution.
  - Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle.



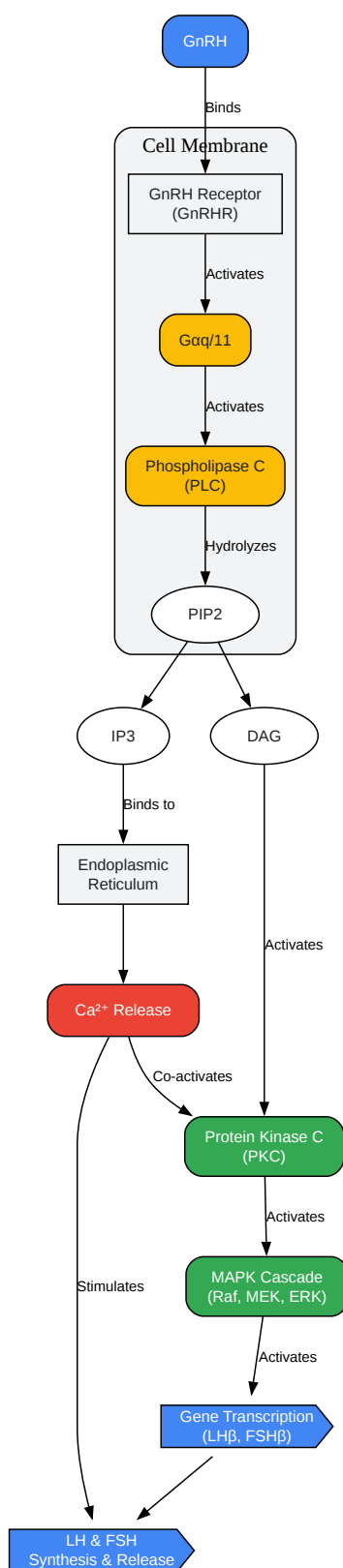
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General workflow for a Boc-SPPS coupling cycle.

## Application in Biological Systems: GnRH Signaling Pathway

Peptides synthesized using **Boc-Arg(di-Z)-OH** can be designed to interact with specific biological targets. For instance, modified arginine residues are found in GnRH antagonists, which are used to treat hormone-dependent diseases by inhibiting the GnRH receptor (GnRHR) in the pituitary gland. Understanding the downstream signaling cascade is crucial for drug development professionals.

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[4] Binding of GnRH (or inhibition by an antagonist) modulates a complex intracellular signaling cascade that ultimately controls the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4]



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Simplified GnRH receptor signaling pathway in pituitary gonadotropes.

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